

A Comprehensive Technical Guide to N-alpha-t-Boc-S-acetamidomethyl-D-cysteine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BOC-D-CYS(ACM)-OH

Cat. No.: B558084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, experimental protocols, and applications of N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, a crucial building block in modern peptide synthesis.

Core Physicochemical Characteristics

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, often abbreviated as **Boc-D-Cys(Acm)-OH**, is a derivative of the non-proteinogenic amino acid D-cysteine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of D-cysteine residues into peptide chains. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.^[1] The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the sulfur atom of the cysteine side chain. This dual-protection scheme allows for controlled and sequential deprotection steps during peptide synthesis.

Structural and General Properties

The structural and general properties of **Boc-D-Cys(Acm)-OH** are summarized in the table below.

Property	Value	Reference(s)
Synonyms	Boc-D-Cys(Acm)-OH, N- α -t.-Boc-S-acetamidomethyl-D-cysteine	[2][3]
CAS Number	138775-00-5	[2][3][4]
Molecular Formula	C11H20N2O5S	[2][3][4]
Molecular Weight	292.35 g/mol	[2][4]
Appearance	White to off-white or slight yellow to beige powder	[2][3]
Purity	$\geq 98\%$ (TLC), $\geq 98\%$ (HPLC)	[2][3]

Physical and Chemical Properties

Key physical and chemical properties that are critical for experimental design and execution are detailed below.

Property	Value	Reference(s)
Melting Point	108-116 °C	[3]
Optical Rotation (α) _{25/D}	+31.5 to +36.5° (c=1 in water)	[2]
Optical Rotation (α)	+30.00 \pm 1° (c=1 in MeOH)	[3]
Solubility	Clearly soluble (1 mmole in 2 ml DMF)	[2]
Storage Temperature	2-30°C, 0-8°C, or 4°C	[2][3][5]
Storage Conditions	Store in a dry, cool, and well-ventilated place.	[6]

Experimental Protocols

The following sections provide detailed methodologies for the application of **Boc-D-Cys(Acm)-OH** in peptide synthesis.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-D-Cys(Acm)-OH is a standard building block for the introduction of D-cysteine residues in Boc solid-phase peptide synthesis.[\[2\]](#) The general cycle involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Materials:

- Appropriate resin (e.g., Merrifield or PAM resin)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- **Boc-D-Cys(Acm)-OH**
- Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
- N,N-Dimethylformamide (DMF)
- Isopropanol (IPA)

Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.[\[7\]](#)[\[8\]](#)
 - Wash the resin thoroughly with DCM, followed by IPA, and then DCM again.[\[7\]](#)
- Neutralization:
 - Neutralize the resulting TFA salt by treating the resin with a solution of 10% DIEA in DMF or DCM.[\[7\]](#)

- Wash the resin thoroughly with DCM.[7]
- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Boc-D-Cys(Acm)-OH** (typically 3 equivalents) with a coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours until the coupling is complete, which can be monitored by a Kaiser test.[7]
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

[Click to download full resolution via product page](#)

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Deprotection of the S-Acetamidomethyl (Acm) Group and Disulfide Bond Formation

The Acm group is stable to the acidic conditions used for Boc deprotection and the final TFA cleavage from the resin.[9] This orthogonality allows for the purification of the Acm-protected peptide before the selective removal of the Acm group and subsequent disulfide bond formation.[9]

Method 1: Iodine-Mediated Deprotection and Oxidation

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.[10][11][12]

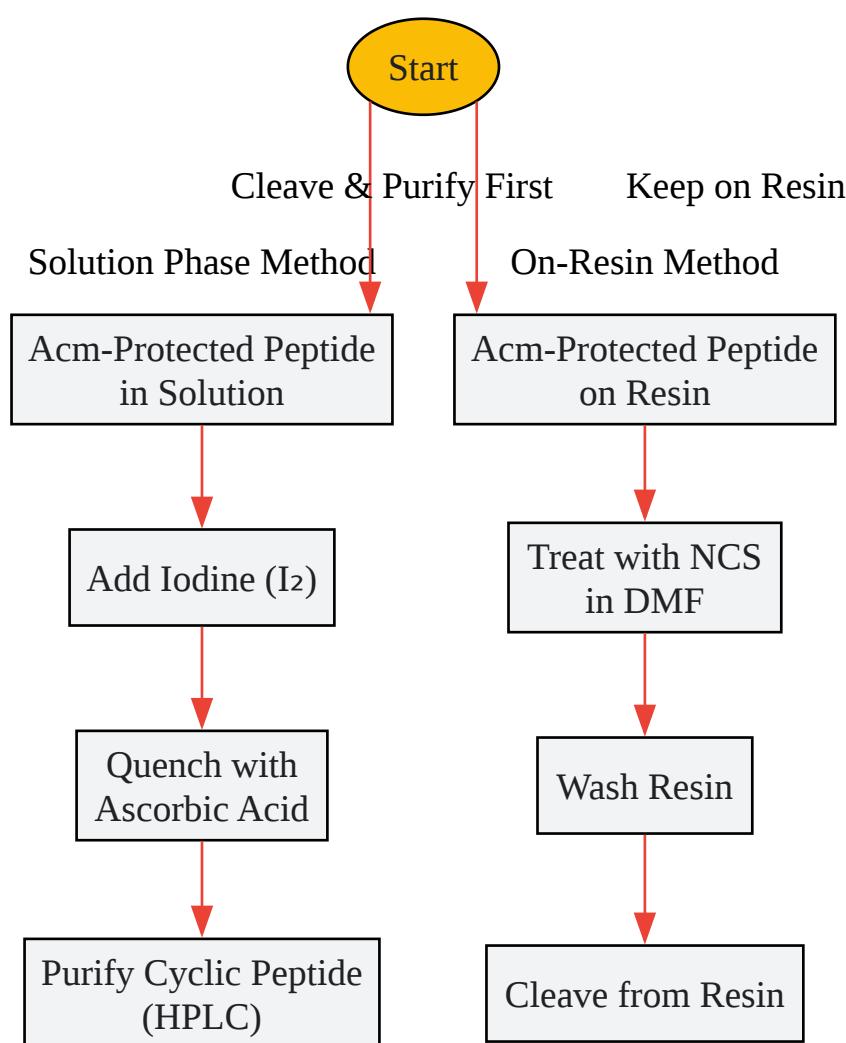
Materials:

- Acm-protected peptide
- Aqueous acetic acid or methanol
- Iodine (I₂)
- Ascorbic acid or sodium thiosulfate solution

Procedure:

- Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol at a concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.[9]
- Add a 10-50 fold excess of iodine, dissolved in the same solvent, to the peptide solution.[9]
[10]
- Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 40-60 minutes.[10]
- Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[10]
- Purify the cyclized peptide by preparative HPLC.

Method 2: N-Chlorosuccinimide (NCS) for On-Resin Deprotection


NCS provides a milder alternative for the on-resin removal of the Acm group and disulfide bond formation.[10][13]

Materials:

- Acm-protected peptidyl-resin
- N,N-Dimethylformamide (DMF)
- N-Chlorosuccinimide (NCS)

Procedure:

- Swell the peptidyl-resin in DMF.[10]
- Add a solution of NCS (3 equivalents) in DMF to the resin.[10]
- Agitate the mixture for 3.5 minutes.[10]
- Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[10]
- Wash the resin thoroughly with DMF. The resin now contains the peptide with a disulfide bridge, ready for cleavage from the solid support.

[Click to download full resolution via product page](#)

Acm Deprotection and Disulfide Bond Formation Workflows.

Applications in Research and Drug Development

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine is a valuable tool for medicinal chemists and peptide scientists. Its primary applications include:

- Synthesis of Peptides with Enhanced Stability: The incorporation of D-cysteine residues can significantly increase the resistance of peptides to enzymatic degradation, prolonging their half-life in biological systems.[1]
- Development of Bioactive Peptides: It serves as a crucial building block for the synthesis of bioactive peptides, including therapeutic proteins and vaccines, where precise structural control is essential.[3]
- Creation of Cyclic Peptides: The orthogonal Acm protecting group is instrumental in the regioselective formation of disulfide bridges, enabling the synthesis of cyclic peptides which often exhibit improved receptor affinity and bioavailability.[11][12]
- Bioconjugation and Antioxidant Research: The protected thiol group offers a handle for selective modifications, facilitating bioconjugation techniques and the study of cysteine derivatives in antioxidant research.[3]

Conclusion

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine is a versatile and indispensable reagent in the field of peptide chemistry. Its well-defined physicochemical properties and the robust experimental protocols for its use in Boc-SPPS, particularly for the strategic formation of disulfide bonds, make it a cornerstone for the synthesis of complex and therapeutically relevant peptides. The ability to introduce stable D-amino acids and create cyclic structures opens up vast possibilities for the design of novel peptide-based drugs and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Boc-D-Cys(Acm)-OH Novabiochem 138775-00-5 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-S-[(acetylamino)methyl]-D-cysteine 95% | CAS: 138775-00-5 | AChemBlock [achemblock.com]
- 5. usbio.net [usbio.net]
- 6. Boc-S-acetamidomethyl-D-cysteine, CasNo.138775-00-5 Hangzhou Ocean Chemical Co., Ltd. China (Mainland) [hzocean.lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. bachelm.com [bachelm.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-alpha-t-Boc-S-acetamidomethyl-D-cysteine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558084#physicochemical-characteristics-of-n-alpha-t-boc-s-acetamidomethyl-d-cysteine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com